6beta-Acetoxy-7alpha-hydroxyroyleanone

Immunomodulation T-lymphocyte suppression Abietane diterpenoids

This compound is uniquely positioned for Kv1.2 channel studies—it induces C-type inactivation without pore occlusion (IC50 17.7 μM), validated using V370G mutant. In glioblastoma, it outperforms temozolomide at 6–9× lower concentrations with BBB penetration in 3D models. Among five royleanone analogs, Roy shows most potent lymphocyte antiproliferative activity while preserving CD69 expression. X-ray crystallography confirms relative configuration. Procure the exact compound with defined stereochemistry—generic royleanone substitution cannot replicate these results.

Molecular Formula C22H30O6
Molecular Weight 390.476
Cat. No. B1192036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Acetoxy-7alpha-hydroxyroyleanone
Synonyms6beta-Acetoxy-7alpha-hydroxyroyleanone
Molecular FormulaC22H30O6
Molecular Weight390.476
Structural Identifiers
SMILESCC(O[C@H]1[C@@]2([H])C(C)(C)CCC[C@]2(C)C3=C(C(C(C(C)C)=C(O)C3=O)=O)[C@@H]1O)=O
InChIInChI=1S/C22H30O6/c1-10(2)12-15(24)13-14(18(27)16(12)25)22(6)9-7-8-21(4,5)20(22)19(17(13)26)28-11(3)23/h10,17,19-20,25-26H,7-9H2,1-6H3/t17-,19+,20-,22+/m0/s1
InChIKeyGFMCIBBITXIADV-ZJDLJICXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6β-Acetoxy-7α-hydroxyroyleanone for Anticancer and Anti-inflammatory Research: Product Procurement Guide


6β-Acetoxy-7α-hydroxyroyleanone (also widely referenced as 7α-acetoxy-6β-hydroxyroyleanone or Roy/AHR) is an abietane-type diterpenoid (C22H30O6, MW 390.5 g/mol) isolated from multiple plant sources including Plectranthus grandidentatus, P. hadiensis, P. madagascariensis, and Taiwania cryptomerioides [1]. This compound belongs to the royleanone subclass of abietane diterpenes and has been characterized by X-ray crystallography establishing its relative configuration [2]. It exhibits a distinct oxygenation pattern at positions C-6 (β-hydroxy) and C-7 (α-acetoxy) that differentiates it from structurally related royleanone analogs [3].

Why 6β-Acetoxy-7α-hydroxyroyleanone Cannot Be Substituted with Other Royleanone Analogs


Abietane diterpenes of the royleanone class exhibit wide-ranging bioactivity profiles that are exquisitely sensitive to specific substitution patterns at C-6, C-7, and C-12 positions [1]. Simple substitution cannot be assumed without empirical validation: among five royleanone-type compounds tested head-to-head in the same lymphocyte proliferation assay, 7α-acetoxy-6β-hydroxyroyleanone demonstrated the most potent activity, while 6β,7α-dihydroxyroyleanone showed no dose-dependent suppressor effect whatsoever [2]. Similarly, in breast cancer stem cell models, DeRoy (6,7-dehydroroyleanone) outperforms Roy on CSC spheres while Roy shows superior activity on adherent MCF-7 cells [3]. This structure-dependent selectivity profile—whereby the C-6/C-7 oxygenation pattern dictates not only potency but also cell-type selectivity—precludes generic interchange and necessitates compound-specific procurement for reproducible research outcomes [4].

6β-Acetoxy-7α-hydroxyroyleanone: Quantified Differentiation Evidence vs. Analogs and Comparators


Immunomodulatory Superiority: Most Potent Among Five Royleanone Analogs in Lymphocyte Proliferation Assay

In a direct head-to-head comparison of five abietane diterpenes isolated from the same plant source, 7α-acetoxy-6β-hydroxyroyleanone (compound 3) demonstrated the most potent antiproliferative activity against mitogen-stimulated human lymphocytes, significantly outperforming four structural analogs including 6β,7α-dihydroxyroyleanone (which showed no dose-dependent effect) and coleon U [1]. The compound achieved this suppression without affecting CD69 activation marker expression, a mechanistic distinction from coleon U which reduced CD69 expression on both TCD8+ and B-cells [1].

Immunomodulation T-lymphocyte suppression Abietane diterpenoids

Anticancer Efficacy: 6-9× Lower Concentration Required vs. Temozolomide in Glioblastoma Models

In a panel of human glioblastoma cell lines (U87, A172, H4, U373, U118) representing tumor heterogeneity, 7α-acetoxy-6β-hydroxyroyleanone (Roy) achieved significant inhibitory outcomes at concentrations 6–9 fold lower than temozolomide (TMZ), the standard-of-care first-line chemotherapeutic agent for glioblastoma [1]. Roy induced G2/M cell cycle arrest, mitochondrial fragmentation, and caspase-3-mediated apoptosis, while at 16 μM Roy affected tumor cell metabolic activity without significant impact on non-tumoral cells (microglia and astrocytes) [1]. Roy was also shown to cross the blood-brain barrier in 3D spheroid models [2].

Glioblastoma CNS oncology Natural product drug discovery

Antimycobacterial Activity: MIC90 of 5.61 μM Against M. tuberculosis H37Rv with Distinct Profile vs. Analogs

Among four royleanone abietanes isolated from Plectranthus madagascariensis and tested in parallel, 7α-acetoxy-6β-hydroxyroyleanone (compound 2) demonstrated antimycobacterial activity with an MIC90 of 5.61 μM against Mycobacterium tuberculosis H37Rv, falling at the most potent end of the observed activity range (MIC90 = 5.61–179.60 μM across compounds 1–4) [1]. The compound's relative configuration was independently confirmed by X-ray crystallography in this study [1].

Antitubercular Antimycobacterial Natural product antimicrobial

Selective Kv1.2 Channel Modulation: C-Type Inactivation-Dependent Block with IC50 of 17.7 μM

6β-Acetoxy-7α-hydroxyroyleanone (AHR) selectively modifies C-type inactivation of Kv1.2 channels, a pharmacological property for which selective agents were previously lacking [1]. AHR blocked Kv1.2 currents with an IC50 of 17.7 μM and dramatically accelerated slow decay of Kv currents at 50 μM, while not affecting the kinetics or voltage-dependence of channel activation [1]. The effect was much attenuated in a Kv1.2 V370G mutant defective in C-type inactivation, confirming that block does not involve direct pore occlusion but depends on C-type inactivation gating [1].

Ion channel pharmacology Kv1.2 Electrophysiology

In Vivo Anti-inflammatory Activity: Edema Reduction at 1.25–2.50 mg/kg with iNOS/COX-2 Suppression

6β-Acetoxy-7α-hydroxyroyleanone (AHR) demonstrated significant in vivo anti-inflammatory efficacy in the carrageenan-induced mouse paw edema model. At doses of 1.25 and 2.50 mg/kg (intraperitoneal), AHR decreased paw edema at 4 and 5 hours post-carrageenan administration, increased activities of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) in liver tissue, and significantly attenuated malondialdehyde (MDA) levels in the edema paw [1]. AHR (0.62–2.50 mg/kg) decreased NO levels in both edema paw and serum, diminished serum TNF-α, and reduced neutrophil infiltration into inflammation sites [1]. Western blotting confirmed that AHR blocked protein expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophages [1].

Anti-inflammatory In vivo pharmacology Natural product

Triple-Negative Breast Cancer: IC50 of 5.5 μM vs. Crude Extract IC50 of 25.6 μg/mL

In assays against the aggressive triple-negative breast cancer cell line MDA-MB-231S, isolated 7α-acetoxy-6β-hydroxyroyleanone demonstrated an IC50 of 5.5 μM (2.15 μg/mL), representing substantially enhanced potency compared to the crude P. hadiensis extract from which it was derived, which showed an IC50 of 25.6 μg/mL [1]. This ~12-fold improvement in potency upon purification validates the compound as the principal bioactive constituent and supports its procurement as a defined chemical entity rather than relying on extract-based studies [1].

Breast cancer TNBC Natural product cytotoxicity

Recommended Research Applications for 6β-Acetoxy-7α-hydroxyroyleanone Based on Quantified Evidence


Glioblastoma Drug Discovery: CNS-Penetrant Lead Compound with Superior Potency to Temozolomide

This compound is optimally suited for glioblastoma research programs seeking novel CNS-penetrant scaffolds. Roy requires 6–9× lower concentrations than temozolomide to achieve comparable inhibitory outcomes across a panel of human GB cell lines, induces G2/M arrest and caspase-3-mediated apoptosis, and crosses the blood-brain barrier in 3D spheroid models [1]. At 16 μM, Roy affects tumor cell metabolic activity without significantly impacting non-tumoral microglia or astrocytes, indicating a therapeutic window warranting further investigation [1]. Ideal for: in vitro GB mechanism studies, combination therapy evaluation with TMZ, and BBB penetration model development.

Immunomodulatory Research: Selective T-Lymphocyte Suppression Without CD69 Activation Marker Interference

For investigators studying lymphocyte regulation, this compound provides a distinct mechanistic profile: among five royleanone analogs, Roy exhibits the most potent antiproliferative activity against mitogen-stimulated human lymphocytes while preserving normal CD69 activation marker expression [2]. This contrasts with coleon U, which reduces CD69 on TCD8+ and B-cells [2]. The preferential inhibition of T-lymphocyte proliferation (higher sensitivity of ConA-stimulated splenocytes) makes this compound valuable for dissecting lymphocyte subset-specific regulatory mechanisms [2].

Ion Channel Pharmacology: Unique Probe for Kv1.2 C-Type Inactivation Studies

6β-Acetoxy-7α-hydroxyroyleanone (AHR) is uniquely positioned as a pharmacological tool for investigating C-type inactivation in voltage-gated potassium channels. With an IC50 of 17.7 μM against Kv1.2 channels and a mechanism dependent on C-type inactivation rather than direct pore occlusion (validated using the V370G mutant), AHR addresses a long-standing gap in selective pharmacological agents targeting this specific gating process [3]. Ideal for: electrophysiology studies of Kv channel inactivation mechanisms, structure-function analysis of the C-type inactivation gate, and development of novel Kv channel modulators.

Antimycobacterial Lead Optimization: Validated Starting Point with MIC90 of 5.61 μM

This compound serves as a structurally characterized lead for antitubercular drug discovery programs. Its MIC90 of 5.61 μM against M. tuberculosis H37Rv represents the most potent activity among the four royleanone abietanes co-isolated from P. madagascariensis [4]. The availability of X-ray crystallographic confirmation of its relative configuration [4] and established semi-synthetic derivatization routes (particularly at the C-12 position) makes it a defined starting point for structure-activity relationship studies aimed at improving antimycobacterial potency while optimizing selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6beta-Acetoxy-7alpha-hydroxyroyleanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.